molecular formula C12H15N B2581759 5-(tert-Butyl)-1H-indole CAS No. 92462-70-9

5-(tert-Butyl)-1H-indole

Cat. No. B2581759
CAS RN: 92462-70-9
M. Wt: 173.259
InChI Key: QXJXPMHKYYMECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05994378

Procedure details

A mixture of 5 -tert-butylindole-2-carboxylic acid (2.3 g) and cupper powder (0.46 g) in quinoline (20 ml) was stirred at 220° C. for 1 hour. After cooling, the reaction mixture was partitioned between diluted hydrochloric acid and diethyl ether. The ether layer was washed successively with diluted hydrochloric acid 3 times, sodium hydrogen carbonate solution and brine, and dried over magnesium sulfate and evaporated under reduced pressure to give 5-tert-butylindole (2.10 g).
Quantity
2.3 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](C(O)=O)=[CH:8]2)([CH3:4])([CH3:3])[CH3:2]>N1C2C(=CC=CC=2)C=CC=1>[C:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[CH:8]2)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C2C=C(NC2=CC1)C(=O)O
Name
powder
Quantity
0.46 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
was stirred at 220° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between diluted hydrochloric acid and diethyl ether
WASH
Type
WASH
Details
The ether layer was washed successively with diluted hydrochloric acid 3 times, sodium hydrogen carbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 114.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.